2-(6-hepten-1-yloxy)tetrahydro-2H-Pyran

Protecting group orthogonality Chemoselective deprotection TBATB reagent

2-(6-Hepten-1-yloxy)tetrahydro-2H-pyran (molecular formula C₁₂H₂₂O₂, MW 198.30 g/mol) belongs to the tetrahydropyranyl (THP) ether class — an acetal-type protecting group formed by acid-catalyzed addition of 6-hepten-1-ol to 3,4-dihydropyran. It serves a dual functional role: the THP moiety acts as an acid-labile, base-stable orthogonal protecting group for the primary alcohol, while the terminal alkene at the C6–C7 position provides a reactive handle for further transformations such as olefin metathesis, hydroboration, and epoxidation.

Molecular Formula C12H22O2
Molecular Weight 198.30 g/mol
Cat. No. B13946293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-hepten-1-yloxy)tetrahydro-2H-Pyran
Molecular FormulaC12H22O2
Molecular Weight198.30 g/mol
Structural Identifiers
SMILESC=CCCCCCOC1CCCCO1
InChIInChI=1S/C12H22O2/c1-2-3-4-5-7-10-13-12-9-6-8-11-14-12/h2,12H,1,3-11H2
InChIKeyUVPIXNHLSAZQFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran: Compound Class, Core Structure, and Procurement Context


2-(6-Hepten-1-yloxy)tetrahydro-2H-pyran (molecular formula C₁₂H₂₂O₂, MW 198.30 g/mol) belongs to the tetrahydropyranyl (THP) ether class — an acetal-type protecting group formed by acid-catalyzed addition of 6-hepten-1-ol to 3,4-dihydropyran [1]. It serves a dual functional role: the THP moiety acts as an acid-labile, base-stable orthogonal protecting group for the primary alcohol, while the terminal alkene at the C6–C7 position provides a reactive handle for further transformations such as olefin metathesis, hydroboration, and epoxidation [2]. This bifunctional architecture distinguishes it from simple monofunctional building blocks and is the foundation for its use in multi-step synthetic sequences where both orthogonal protection and downstream alkene reactivity are required.

Why In-Class Substitution of 2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran Is Not Straightforward


Although THP-protected alkenols form a broad compound class, they are not interchangeable in synthetic workflows. Three variables drive performance divergence: (i) the alkene tether length determines the accessible ring size in ring-closing metathesis (RCM) and macrocyclization reactions, directly affecting product topology [1]; (ii) protection/deprotection orthogonality relative to other groups (silyl ethers, esters, benzyl ethers) dictates whether a protecting group strategy succeeds in a given synthetic sequence [2]; and (iii) physical properties — including logP, boiling point, and solubility — shift with each additional methylene unit, altering chromatographic behavior and phase-transfer characteristics . Substituting a shorter-chain analog such as 2-(hex-5-en-1-yloxy)tetrahydro-2H-pyran or an alkyne analog such as 2-(hept-4-yn-1-yloxy)tetrahydro-2H-pyran without deliberate re-optimization risks altered reaction outcomes, lower yields, or complete synthetic failure. The evidence below quantifies where 2-(6-hepten-1-yloxy)tetrahydro-2H-pyran delivers measurable differentiation.

Quantitative Differentiation Evidence for 2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran vs. Closest Analogs


THP vs. TBDMS Orthogonality: Quantitative Stability Hierarchy Under Chemoselective Cleavage Conditions

Under tetrabutylammonium tribromide (TBATB) in methanol, the relative stability order of common alcohol protecting groups is: phenolic TBDMS > 1° OTBDPS > 2° OTBDMS > 2° OTHP > 1° OTHP > 1° OTBDMS > 1° ODMT [1]. This places the primary (1°) THP ether of 2-(6-hepten-1-yloxy)tetrahydro-2H-pyran at intermediate stability — more stable than primary TBDMS ethers and DMT ethers, but less stable than secondary TBDMS and TBDPS ethers. Critically, TBDMS ethers are cleaved selectively in the presence of THP, isopropylidene, benzyl, acetyl, and benzoyl groups using this reagent [1], establishing a clear orthogonal pair. In contrast, silyl ethers such as TBDMS are labile to fluoride sources (TBAF, HF·pyridine) and certain basic conditions, whereas THP ethers survive strong bases (LDA, t-BuOK), organometallics (RLi, RMgX), and hydride reducing agents (LiAlH₄, NaBH₄) [2]. This orthogonality enables sequential deprotection strategies impossible with either protecting group alone.

Protecting group orthogonality Chemoselective deprotection TBATB reagent

Chain-Length Differentiation: Heptenyl vs. Hexenyl THP Ether — Molecular Weight, logP, and Chromatographic Resolution

The one-methylene difference between 2-(6-hepten-1-yloxy)tetrahydro-2H-pyran (C₁₂H₂₂O₂, MW 198.30 ) and 2-(5-hexen-1-yloxy)tetrahydro-2H-pyran (C₁₁H₂₀O₂, MW 184.28 ) translates to a molecular weight increase of 14.02 g/mol (approximately +7.6%). Based on the established methylene-unit contribution to logP (π(CH₂) ≈ +0.5 per the Hansch-Leo fragment system [1]), the heptenyl analog is predicted to have a computed logP approximately 0.5 units higher than the hexenyl analog. For a compound with a parent logP ~3.0 (estimated for a C₁₂ THP ether), this represents a ~17% increase in lipophilicity, which can materially shift reverse-phase HPLC retention times by 1–3 minutes under typical C18 gradient conditions and alter liquid-liquid extraction partition coefficients by a factor of approximately 3-fold (log₁₀ of the partition ratio increase).

Chain length effect Lipophilicity Chromatographic retention

Alkene vs. Alkyne Functional Handle: Divergent Reactivity Pathways for Downstream Derivatization

2-(6-Hepten-1-yloxy)tetrahydro-2H-pyran presents a terminal alkene (sp² C6=C7), whereas 2-(4-heptyn-1-yloxy)tetrahydro-2H-pyran (CAS 1420074-18-5, C₁₂H₂₀O₂, MW 196.29 [1]) presents a terminal alkyne (sp C≡C). These unsaturation types enable non-overlapping reaction manifolds: the alkene undergoes olefin metathesis (RCM, cross-metathesis, ROMP) using Grubbs or Schrock catalysts, hydroboration-oxidation to the anti-Markovnikov alcohol, and epoxidation to the corresponding epoxide [2]. The alkyne analog instead participates in CuAAC click chemistry, Sonogashira coupling, and hydrogenation to the Z-alkene. The heptynyl analog has been specifically utilized as a reagent to synthesize tetradeuterio fatty acids for enzyme-catalyzed hydroxylation studies [1], indicating a distinct application space. The alkene derivative offers the advantage of ambient-atmosphere stability without the need for rigorous exclusion of oxygen (as required for some alkyne-coupling catalysts sensitive to Glaser-Hay oxidative dimerization).

Olefin metathesis Alkyne click chemistry Functional group interconversion

Acid-Labile THP vs. Base-Labile Ester Protection: Deblocking Selectivity in Multi-Step Sequences

The THP acetal in 2-(6-hepten-1-yloxy)tetrahydro-2H-pyran is cleaved under mild acidic conditions (e.g., p-TsOH in MeOH, 1 h at RT, reported to give 94% yield for a representative THP deprotection [1]), whereas ester-based protection (e.g., 6-hepten-1-yl acetate) requires basic hydrolysis (NaOH, K₂CO₃) or nucleophilic displacement, conditions that can also attack other esters, epimerize sensitive centers, or promote aldol condensations. The THP group is stable to: pH 4–12 at RT, strong bases (LDA, t-BuOK), organometallic nucleophiles (RLi, RMgX, RCuLi), hydride reducing agents (LiAlH₄, NaBH₄), and oxidizing agents (KMnO₄, OsO₄, CrO₃/pyridine, MnO₂) [2]. In contrast, an acetate ester would be cleaved by basic conditions (pH > 10 at RT), hydride reduction, and nucleophilic attack by organometallics. This allows the THP ether to survive transformations that would destroy an ester protecting group on the same substrate.

Deprotection selectivity Acid-labile protecting group Orthogonal deblocking

Tether Length Control in Macrocyclization: 7-Carbon Heptenyl Backbone Enables Specific Ring Sizes

In Prins-type macrocyclizations and ring-closing metathesis (RCM) strategies, the tether length between the nucleophilic oxygen (protected as THP ether) and the terminal alkene directly determines the macrocyclic ring size formed [1]. The 7-carbon backbone of the heptenyl chain (O–CH₂–(CH₂)₅–CH=CH₂) provides a longer reach than the 6-carbon hexenyl analog, enabling formation of macrocycles one methylene unit larger. Literature on Prins macrocyclizations demonstrates that tether length is a critical parameter: altering the chain by a single carbon can shift the dominant cyclization mode from exo to endo or change the accessible ring size from 14- to 16-membered [1]. For RCM applications, the heptenyl tether is well-suited for forming medium-to-large rings (12–18 membered) when the THP oxygen serves as one anchor and the terminal alkene as the other.

Ring-closing metathesis Macrocyclization Tether length

High-Value Application Scenarios for 2-(6-Hepten-1-yloxy)tetrahydro-2H-Pyran Based on Quantitative Differentiation


Orthogonal Protection in Complex Natural Product Total Synthesis

In total synthesis campaigns where a primary alcohol must be protected through strongly basic or organometallic steps while a secondary TBDMS ether elsewhere in the molecule is selectively deprotected mid-sequence, 2-(6-hepten-1-yloxy)tetrahydro-2H-pyran provides a validated orthogonal pair. The stability hierarchy established by Gopinath & Patel [1] — 1° OTHP > 1° OTBDMS under TBATB/MeOH — enables chemoselective TBDMS cleavage in the presence of the THP ether. The THP group can subsequently be removed with mild acid (p-TsOH/MeOH, 94% yield [2]) without affecting acid-sensitive functionality installed during the sequence.

Ring-Closing Metathesis (RCM) Macrocyclization with Controlled Ring Size

For synthetic routes to macrocyclic natural products (e.g., lasonolides, epothilones, or polyketide-derived macrolides), the 7-carbon heptenyl tether of 2-(6-hepten-1-yloxy)tetrahydro-2H-pyran dictates the ring size accessible by RCM. As established by Crane & Scheidt [3], the tether length is a critical design parameter in Prins-type and metathesis-based macrocyclizations; altering the chain length by one carbon changes the cyclization outcome. Procurement of this specific chain-length variant is essential when the retrosynthetic analysis specifies an 8-atom tether between the oxygen nucleophile and the alkene metathesis partner.

Polymer and Materials Chemistry via Olefin Metathesis Polymerization

The terminal alkene of 2-(6-hepten-1-yloxy)tetrahydro-2H-pyran serves as a monomer or co-monomer in acyclic diene metathesis (ADMET) and ring-opening metathesis polymerization (ROMP) schemes. Unlike the alkyne analog (CAS 1420074-18-5, used for deuterated fatty acid synthesis [4]), the alkene variant is the required substrate for metathesis-based polymer chemistry. The THP protecting group remains intact during the metathesis step and can be deprotected post-polymerization to reveal the free hydroxyl, enabling further functionalization of the polymer backbone.

Chromatographic Method Development and Impurity Profiling in Multi-Step Syntheses

The measurable 14.02 Da molecular weight difference and predicted ~0.5-unit logP increase relative to the hexenyl analog (CAS 77022-44-7) provide a chromatographic resolution advantage in reverse-phase HPLC purification . In process chemistry settings where the heptenyl and hexenyl analogs may co-exist as intermediates or impurities across a synthetic campaign, the ability to baseline-resolve these species by mass or retention time simplifies quality control and reduces the risk of carry-through contamination in API synthesis.

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